

The Pharmacological Profile of Evodol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodol is a natural product isolated from the fruit of Evodia rutaecarpa.[1] It has garnered scientific interest due to its potential therapeutic applications, primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor and its anti-tumor properties.[1] This technical guide provides a comprehensive overview of the pharmacological profile of **Evodol**, summarizing key in vitro and mechanistic data. The information is presented to support further research and development of this compound.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of **Evodol** is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, **Evodol** can induce histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.

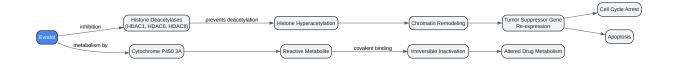
Evodol has also been identified as a mechanism-based inactivator of Cytochrome P450 3A (CYP3A).[2][3] This inactivation is time-, concentration-, and NADPH-dependent, suggesting that **Evodol** is converted to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inhibition.[2][3] This property has significant implications for potential drugdrug interactions.



Additional reported activities of **Evodol** include the inhibition of nitric oxide (NO) production and larvicidal activity against the Asian tiger mosquito (Aedes albopictus).[4]

Signaling Pathways

The inhibition of HDACs by **Evodol** can impact multiple downstream signaling pathways involved in cell cycle regulation, apoptosis, and differentiation. The re-expression of silenced tumor suppressor genes can interfere with oncogenic signaling cascades. The inactivation of CYP3A can also alter the metabolism and efficacy of co-administered drugs that are substrates of this enzyme.



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Fig. 1: Proposed mechanism of action of **Evodol**.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of **Evodol**.

Table 1: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity of Evodol



Target Enzyme	IC50 (mol/L)	Positive Control	IC50 (mol/L) of Positive Control
HDAC1	Reported[1]	SAHA	Reported[1]
HDAC6	Reported[1]	SAHA	Reported[1]
HDAC8	Reported[1]	SAHA	Reported[1]

Note: Specific IC50 values are reported in the cited literature but were not available in the accessed snippets.

Table 2: In Vitro Anti-Tumor Activity of Evodol

Cell Line	Cancer Type	IC50 (mol/L)	Positive Control	IC50 (mol/L) of Positive Control
BGC-3	Gastric Cancer	Reported[1]	SAHA	Reported[1]
A549	Lung Cancer	Reported[1]	SAHA	Reported[1]
HepG2	Liver Cancer	Reported[1]	SAHA	Reported[1]

Note: Specific IC50 values are reported in the cited literature but were not available in the accessed snippets.

Table 3: In Vitro CYP3A Inactivation Parameters for Evodol

CYP3A Substrate	KI (μM)	kinact (min ⁻¹)
Midazolam	5.1[2][3]	0.028[2][3]
Testosterone	3.0[2][3]	0.022[2][3]

Table 4: Other Reported Biological Activities of **Evodol**



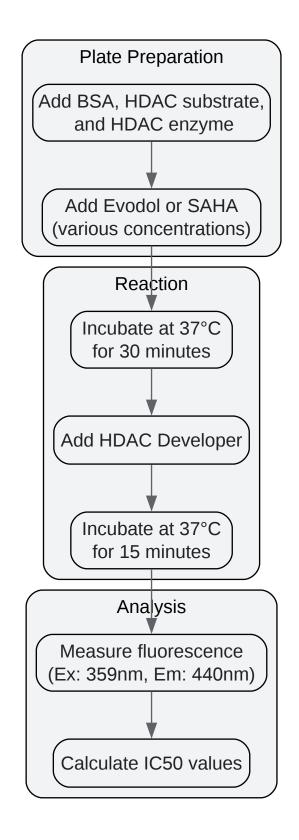
Activity	Assay System	LC50
Larvicidal Activity	Aedes albopictus larvae	32.43 μg/ml[4]

Experimental Protocols Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of **Evodol** against HDACs was determined using a commercially available HDACs assay kit.[1]

- Plate Preparation: A test plate was prepared by adding bovine serum albumin, an HDAC fluorescent substrate, and the respective HDAC enzyme (HDAC1, HDAC6, or HDAC8).
- Compound Addition: **Evodol** was added at various concentrations ($1x10^{-10}$ to $1x10^{-5}$ mol/L). SAHA was used as a positive control.
- Incubation: The test plate was incubated at 37°C for 30 minutes.
- Development: HDAC Developer was added to each well, followed by another incubation at 37°C for 15 minutes.
- Measurement: The fluorescence of each well was measured at excitation and emission wavelengths of 359 nm and 440 nm, respectively, using an enzyme analyzer.
- Data Analysis: The IC50 values were calculated based on the linear regression of the fluorescence values at different drug concentrations.[1]





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Fig. 2: Workflow for the HDAC inhibition assay.

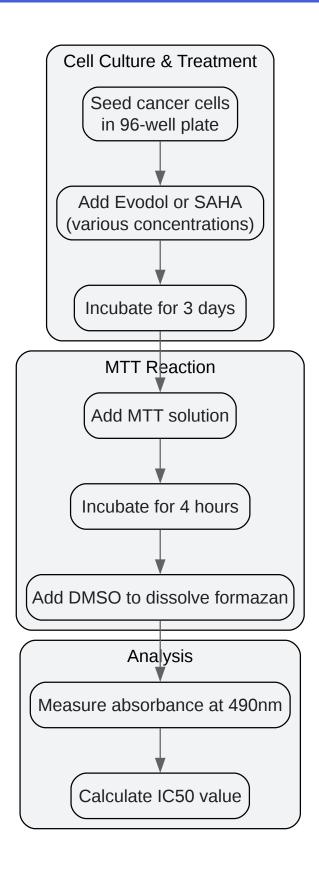


MTT Assay for Anti-Tumor Activity

The anti-tumor activity of **Evodol** was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

- Cell Seeding: Logarithmic growth phase cancer cells (BGC-3, A549, or HepG2) were suspended in DMEM medium with 10% fetal bovine serum and seeded into a 96-well culture plate.
- Compound Treatment: After cell adherence, the medium was replaced with a fresh medium containing various concentrations of **Evodol** (1x10⁻⁸ to 1x10⁻⁴ mol/L). SAHA was used as a positive control.
- Incubation: The plate was incubated for 3 days.
- MTT Addition: 30 μL of 5 mg/mL MTT solution was added to each well, followed by a 4-hour incubation in a cell incubator.
- Formazan Solubilization: 100 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Measurement: The absorbance of each well was measured at 490 nm using an enzyme analyzer.
- Data Analysis: The IC50 value was calculated from the absorbance readings.[1]





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Fig. 3: Workflow for the MTT assay.



Pharmacokinetics

Detailed in vivo pharmacokinetic studies of **Evodol** are not readily available in the public domain. The identification of **Evodol** as a mechanism-based inactivator of CYP3A suggests that it has the potential to alter its own metabolism upon repeated administration and to affect the pharmacokinetics of co-administered drugs that are substrates of CYP3A.[2][3] Further studies are required to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **Evodol** in preclinical models.

Conclusion

Evodol is a promising natural compound with demonstrated in vitro activity as a histone deacetylase inhibitor and anti-tumor agent. Its ability to inactivate CYP3A is a critical pharmacological characteristic that warrants careful consideration in any future drug development efforts. While the currently available data provides a strong foundation for its potential, further in vivo studies are necessary to establish its efficacy, pharmacokinetic profile, and safety in preclinical models. The detailed experimental protocols and quantitative data summarized in this guide are intended to facilitate these future investigations.

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